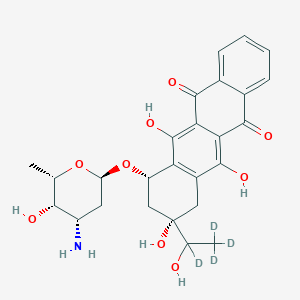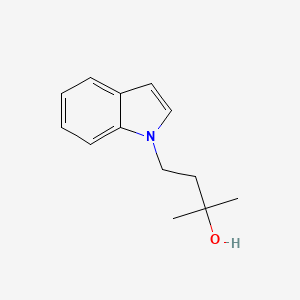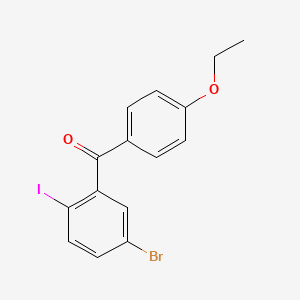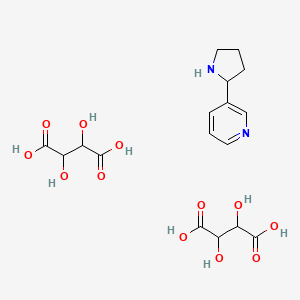
rac-Nornicotine Bitartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Nornicotine Bitartrate: is a chemical compound derived from nornicotine, a minor metabolite of nicotine. It is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) of nornicotine bitartrate. This compound is primarily used in scientific research to study the effects and mechanisms of nicotine and its metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-Nornicotine Bitartrate involves several steps. One common method starts with the extraction of nornicotine from tobacco leaves. The extracted nornicotine is then reacted with tartaric acid to form the bitartrate salt. This reaction typically occurs in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: rac-Nornicotine Bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert nornicotine to its corresponding N-oxide.
Reduction: Nornicotine can be reduced to form dihydronornicotine.
Substitution: Nornicotine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Nornicotine N-oxide.
Reduction: Dihydronornicotine.
Substitution: Various substituted nornicotine derivatives.
Applications De Recherche Scientifique
rac-Nornicotine Bitartrate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of nicotine metabolites.
Biology: Researchers use it to investigate the biological effects of nornicotine on cellular and molecular levels.
Medicine: It is studied for its potential therapeutic effects and its role in nicotine addiction and withdrawal.
Industry: It is used in the development of nicotine replacement therapies and other pharmaceutical products .
Mécanisme D'action
rac-Nornicotine Bitartrate exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in various neuronal activities, including learning and memory. Nornicotine can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
Nicotine: The parent compound from which nornicotine is derived.
Cotinine: Another major metabolite of nicotine.
Anabasine: A related alkaloid found in tobacco
Uniqueness: rac-Nornicotine Bitartrate is unique due to its specific interaction with nicotinic acetylcholine receptors and its distinct pharmacological profile. Unlike nicotine, which has a strong stimulant effect, nornicotine has been shown to have a more complex interaction with these receptors, potentially offering different therapeutic benefits .
Propriétés
Formule moléculaire |
C17H24N2O12 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H12N2.2C4H6O6/c1-3-8(7-10-5-1)9-4-2-6-11-9;2*5-1(3(7)8)2(6)4(9)10/h1,3,5,7,9,11H,2,4,6H2;2*1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
PCIWJGPUGGHDSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


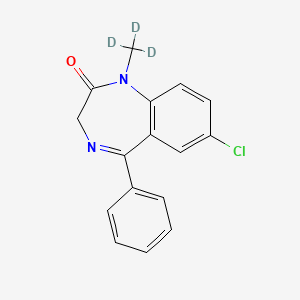
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
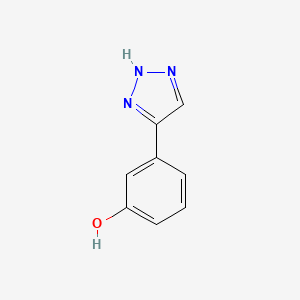
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
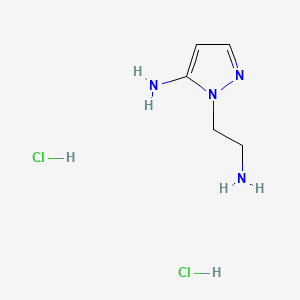
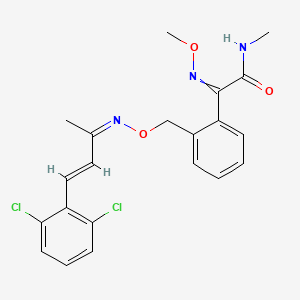
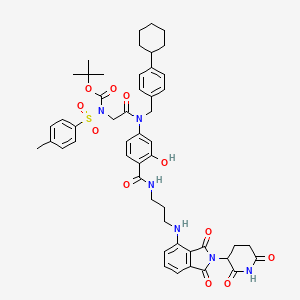
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
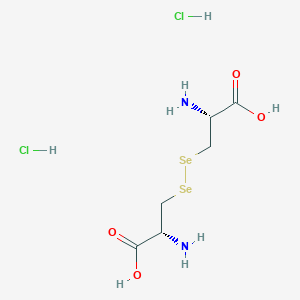
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
